Tetrakis(1-methoxyvinyl)tin Tetrakis(1-methoxyvinyl)tin
Brand Name: Vulcanchem
CAS No.: 81177-91-5
VCID: VC19320028
InChI: InChI=1S/4C3H5O.Sn/c4*1-3-4-2;/h4*1H2,2H3;
SMILES:
Molecular Formula: C12H20O4Sn
Molecular Weight: 346.99 g/mol

Tetrakis(1-methoxyvinyl)tin

CAS No.: 81177-91-5

Cat. No.: VC19320028

Molecular Formula: C12H20O4Sn

Molecular Weight: 346.99 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis(1-methoxyvinyl)tin - 81177-91-5

Specification

CAS No. 81177-91-5
Molecular Formula C12H20O4Sn
Molecular Weight 346.99 g/mol
IUPAC Name tetrakis(1-methoxyethenyl)stannane
Standard InChI InChI=1S/4C3H5O.Sn/c4*1-3-4-2;/h4*1H2,2H3;
Standard InChI Key LMPONJDGKKHCFD-UHFFFAOYSA-N
Canonical SMILES COC(=C)[Sn](C(=C)OC)(C(=C)OC)C(=C)OC

Introduction

Chemical Identity and Structural Characteristics

Tetrakis(1-methoxyvinyl)tin, systematically named tetrakis(1-methoxyethenyl)stannane, is defined by its molecular formula C12H20O4Sn\text{C}_{12}\text{H}_{20}\text{O}_4\text{Sn} and a molecular weight of 346.99 g/mol . The compound’s structure features a tin(IV) center coordinated to four 1-methoxyvinyl ligands, each comprising a methoxy-substituted vinyl group (CH2=C(OCH3)\text{CH}_2=\text{C(OCH}_3\text{)}). This configuration imparts significant steric and electronic effects, influencing its reactivity and stability.

Molecular and Spectroscopic Data

Key physicochemical properties include:

PropertyValueSource
Boiling PointNot Available
DensityNot Available
Flash PointNot Available
Refractive IndexNot Available
LogP (Partition Coefficient)1.937
PSA (Polar Surface Area)36.92 Ų
Hazard Class6.1(b) (Toxic)

The compound’s moisture sensitivity and insolubility in water necessitate stringent storage conditions, typically at room temperature in airtight containers .

Synthesis and Manufacturing

The synthesis of Tetrakis(1-methoxyvinyl)tin was first reported by Soderquist and Hsu in 1982, utilizing a Grignard reagent approach . The reaction involves the treatment of tin(IV) chloride (SnCl4\text{SnCl}_4) with 1-methoxyvinylmagnesium bromide (CH2=C(OCH3)MgBr\text{CH}_2=\text{C(OCH}_3\text{)MgBr}) under inert atmospheric conditions. The general reaction scheme proceeds as follows:

SnCl4+4CH2=C(OCH3)MgBrSn(CH2C(OCH3))4+4MgBrCl\text{SnCl}_4 + 4 \text{CH}_2=\text{C(OCH}_3\text{)MgBr} \rightarrow \text{Sn}(\text{CH}_2\text{C(OCH}_3\text{)})_4 + 4 \text{MgBrCl}

Key considerations during synthesis include:

  • Temperature Control: Reactions are conducted at low temperatures (-78°C to 0°C) to prevent side reactions.

  • Solvent Selection: Tetrahydrofuran (THF) or diethyl ether is typically employed as the reaction medium.

  • Purification: Post-synthesis purification involves fractional distillation or column chromatography to isolate the product from unreacted precursors .

Physicochemical Properties and Stability

Thermal Stability

While specific thermal decomposition data are unavailable, organotin compounds generally exhibit moderate thermal stability. The presence of methoxyvinyl groups may enhance stability compared to alkyltin analogues due to electron donation from the methoxy substituents.

Solubility and Reactivity

Tetrakis(1-methoxyvinyl)tin is insoluble in water but exhibits slight solubility in chlorinated solvents (e.g., chloroform) and polar aprotic solvents (e.g., ethyl acetate) . Its reactivity is dominated by:

  • Hydrolytic Sensitivity: The tin-carbon bonds are susceptible to hydrolysis, particularly in acidic or aqueous environments.

  • Coordination Chemistry: The tin center can act as a Lewis acid, forming adducts with electron-rich species.

Comparative Analysis with Analogous Organotin Compounds

To contextualize Tetrakis(1-methoxyvinyl)tin’s properties, a comparison with related organotin species is illustrative:

CompoundFormulaKey FeaturesApplications
Tetrakis(dimethylamido)tinC8H18N4Sn\text{C}_8\text{H}_{18}\text{N}_4\text{Sn}High volatility, used in CVD processesSemiconductor manufacturing
Tributyl(1-ethoxyvinyl)tinC16H34OSn\text{C}_{16}\text{H}_{34}\text{OSn}Acetylcholinesterase inhibitionAlzheimer’s research
Tetrakis(butyl)tinC16H36Sn\text{C}_{16}\text{H}_{36}\text{Sn}Biocidal propertiesAntifouling coatings

Tetrakis(1-methoxyvinyl)tin distinguishes itself through its methoxyvinyl ligands, which confer unique electronic properties absent in alkyl- or aryl-substituted analogues .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s reactivity in cross-coupling and polymerization reactions.

  • Biological Screening: Evaluate its anticancer and antimicrobial potential in in vitro assays.

  • Materials Integration: Explore its utility in hybrid organic-inorganic nanomaterials.

  • Environmental Impact: Assess ecotoxicity and biodegradation pathways to address regulatory concerns.

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